1-[2-(1-Bromonaphthalen-2-yl)oxyethyl]-4-ethylpiperazine;oxalic acid
Overview
Description
1-{2-[(1-Bromo-2-naphthyl)oxy]ethyl}-4-ethylpiperazine oxalate is a complex organic compound that features a brominated naphthalene moiety linked to an ethylpiperazine structure via an ether linkage. The oxalate salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(1-Bromonaphthalen-2-yl)oxyethyl]-4-ethylpiperazine;oxalic acid typically involves the following steps:
Bromination of 2-naphthol: The initial step involves the bromination of 2-naphthol to produce 1-bromo-2-naphthol.
Piperazine Derivatization: The resulting intermediate is then reacted with 4-ethylpiperazine to yield 1-{2-[(1-bromo-2-naphthyl)oxy]ethyl}-4-ethylpiperazine.
Formation of Oxalate Salt: Finally, the compound is converted to its oxalate salt form by reacting it with oxalic acid in an appropriate solvent.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing impurities and optimizing product quality.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(1-Bromonaphthalen-2-yl)oxyethyl]-4-ethylpiperazine;oxalic acid undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the naphthalene ring can be substituted by nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous or acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Major Products:
Nucleophilic Substitution: Formation of substituted naphthyl derivatives.
Oxidation: Formation of oxidized piperazine derivatives.
Reduction: Formation of de-brominated naphthyl derivatives.
Scientific Research Applications
1-[2-(1-Bromonaphthalen-2-yl)oxyethyl]-4-ethylpiperazine;oxalic acid finds applications in various fields:
Mechanism of Action
The mechanism of action of 1-[2-(1-Bromonaphthalen-2-yl)oxyethyl]-4-ethylpiperazine;oxalic acid involves its interaction with specific molecular targets:
Comparison with Similar Compounds
2-{2-[(1-Bromo-2-naphthyl)oxy]ethyl}aminoethanol: Shares a similar naphthalene structure but differs in the presence of an aminoethanol moiety.
1-Bromo-2-naphthylcyclobutanecarboxamide: Contains a cyclobutanecarboxamide group instead of the piperazine moiety.
Uniqueness: 1-[2-(1-Bromonaphthalen-2-yl)oxyethyl]-4-ethylpiperazine;oxalic acid stands out due to its unique combination of a brominated naphthalene ring and an ethylpiperazine structure, offering distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
1-[2-(1-bromonaphthalen-2-yl)oxyethyl]-4-ethylpiperazine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23BrN2O.C2H2O4/c1-2-20-9-11-21(12-10-20)13-14-22-17-8-7-15-5-3-4-6-16(15)18(17)19;3-1(4)2(5)6/h3-8H,2,9-14H2,1H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEKNKFHSGVYHJR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CCOC2=C(C3=CC=CC=C3C=C2)Br.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25BrN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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